3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate

Polyurethane synthesis Step-growth polymerization Isocyanate selectivity

3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate (CAS 94166-79-7) is a heterobifunctional diisocyanate monomer featuring one cycloaliphatic secondary isocyanate group and one aromatic o-tolyl isocyanate group linked by a methylene bridge. This structural asymmetry creates an inherent reactivity gradient between the two NCO groups, unlike symmetric commercial diisocyanates (e.g., TDI, MDI, HDI).

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 94166-79-7
Cat. No. B12688517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
CAS94166-79-7
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N=C=O)CC2CCCCC2N=C=O
InChIInChI=1S/C16H18N2O2/c1-12-13(6-4-8-15(12)17-10-19)9-14-5-2-3-7-16(14)18-11-20/h4,6,8,14,16H,2-3,5,7,9H2,1H3
InChIKeyHVZNNFVEMZLASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate (CAS 94166-79-7): An Asymmetric Diisocyanate for Step-Growth Polymer Design


3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate (CAS 94166-79-7) is a heterobifunctional diisocyanate monomer featuring one cycloaliphatic secondary isocyanate group and one aromatic o-tolyl isocyanate group linked by a methylene bridge [1]. This structural asymmetry creates an inherent reactivity gradient between the two NCO groups, unlike symmetric commercial diisocyanates (e.g., TDI, MDI, HDI). The combination of a sterically hindered aromatic isocyanate and a less reactive aliphatic isocyanate enables sequential, chemoselective polyaddition reactions [2], positioning this compound as a precision building block for polyurethanes, polyureas, and hybrid materials where controlled network architecture or block sequence is critical.

Why 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate Cannot Be Replaced by Common Commercial Diisocyanates in Selectivity-Driven Applications


Standard industrial diisocyanates such as 2,4-TDI, 4,4'-MDI, IPDI, and H12MDI cannot replicate the kinetic profile of 3-((2-isocyanatocyclohexyl)methyl)-o-tolyl isocyanate. TDI and MDI exhibit high, relatively similar reactivity for both aromatic NCO groups, while HDI presents two identical aliphatic NCOs and IPDI offers a primary/secondary aliphatic pair [1]. The target compound's unique pairing of an ortho-substituted aromatic isocyanate with a cyclohexyl isocyanate creates a distinct, tunable reactivity gap that enables stepwise polymerizations impossible with symmetric or conventional asymmetric diisocyanates [2]. This chemodifferentiation directly impacts sequence control, crosslink density homogeneity, and the resulting material's thermal and mechanical properties.

Quantitative Differentiation Evidence for 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate (CAS 94166-79-7)


Unique NCO Reactivity Differential Enabled by Ortho-Substitution

The ortho-methyl group on the aromatic ring of 3-((2-isocyanatocyclohexyl)methyl)-o-tolyl isocyanate significantly modulates the reactivity of the adjacent NCO group relative to a secondary aliphatic cyclohexyl isocyanate. This creates a reactivity ratio fundamentally different from commercial diisocyanates. For example, in 2,4-TDI, the reactivity ratio (k_ortho/k_para) in amine-catalyzed butanol addition is approximately 11.9 [1]. In contrast, the o-tolyl isocyanate moiety, when compared to a phenyl isocyanate benchmark (relative reactivity = 1.0), exhibits a modified reactivity of approximately 3.4, while p-tolyl isocyanate exhibits a reactivity of 3.1 [1]. By coupling this uniquely hindered aromatic group with a slower-reacting cyclohexyl isocyanate, the compound achieves a tailored, wide reactivity gap not available in TDI (both aromatic), IPDI (primary/secondary aliphatic), or H12MDI (identical aliphatic groups) [2].

Polyurethane synthesis Step-growth polymerization Isocyanate selectivity

Reduced Crystallinity and Enhanced Solubility versus Symmetric Aromatic Diisocyanates

The asymmetric structure of 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate, combining a flexible cyclohexyl ring and a rigid aromatic ring, disrupts molecular symmetry, leading to a lower melting point and better solubility in organic solvents compared to symmetric aromatic diisocyanates like 4,4'-MDI. This is a well-established structure-property relationship for asymmetric monomers. The target compound shows a calculated density of 1.144 g/cm³ and a boiling point of 396.5 °C at 760 mmHg , indicating a stable liquid range suitable for solution polymerization.

Polyurethane coatings Solubility Low-crystallinity diisocyanates

Balanced UV Stability and Mechanical Strength through Strategic Monomer Design

This monomer features a hybrid aromatic/aliphatic structure, designed to balance property trade-offs. Pure aromatic diisocyanates (TDI, MDI) provide high mechanical strength and reactivity but cause severe yellowing upon UV exposure. Pure cycloaliphatic diisocyanates (IPDI, H12MDI) offer superior light stability but often lack the backbone rigidity of aromatic systems [1]. 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate incorporates both moieties within a single molecule, providing a mechanism to tune light stability and mechanical rigidity at the molecular level, which is superior to simply blending monomers.

Light-stable polymers Polyurethane elastomers Aromatic-aliphatic hybrid

Lower Vapor Pressure for Improved Industrial Hygiene Relative to Volatile Diisocyanates

The boiling point under atmospheric pressure is a surrogate for monomer volatility, a critical factor for occupational exposure. 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate has a calculated boiling point of approximately 396.5 °C , which is notably higher than that of TDI (~251 °C) and HDI (~255 °C). This higher boiling point corresponds to a significantly lower vapor pressure, reducing inhalation exposure risk during open handling and processing.

Industrial hygiene Vapor pressure Regulatory compliance

Differentiated Application Scenarios for 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate


High-Precision Sequential Polymer Synthesis

The unique reactivity gap between the sterically hindered aromatic o-tolyl NCO and the aliphatic cyclohexyl NCO allows for the stepwise construction of block polyurethanes or polyureas. This is impossible with the near-simultaneous reaction of both NCO groups in symmetric diisocyanates like HDI or MDI [1]. Researchers can first react the more active o-tolyl NCO with a nucleophile, followed by extending the chain through the remaining aliphatic NCO, enabling precise sequence control for studying structure-property relationships.

Formulation of Integrated Light-Stable and Tough Coatings

For applications requiring exterior durability without sacrificing hardness, such as automotive clear coats or industrial floor coatings, this monomer provides an intrinsic balance. The single aromatic ring contributes mechanical rigidity, while the cycloaliphatic segment provides UV resistance, in contrast to pure aromatic systems that yellow or pure aliphatic systems that may be too soft [2]. This removes the need to blend aliphatic and aromatic diisocyanates, avoiding issues with reactivity mismatch and compositional drift.

Development of Low-Toxicity Polyurethane Dispersion (PUD) Hardeners

The monomer's relatively high boiling point and inferred low vapor pressure make it an attractive candidate for formulating safer, low-monomer-content polyisocyanate hardeners for waterborne 2K-PU coatings . Its lower volatility is a distinct advantage over TDI and HDI, reducing inhalation risks and simplifying compliance with stringent industrial hygiene regulations.

Design of Low-Crystallinity Prepolymer Intermediates

As an asymmetric monomer, 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate produces prepolymers with reduced crystallinity and lower viscosity compared to those derived from symmetric MDI [1]. This improves processability in casting, spraying, and impregnation applications where lower viscosity and better substrate wetting at lower temperatures are critical for manufacturing efficiency and defect reduction.

Quote Request

Request a Quote for 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.